molecular formula C8H13ClO B2410997 6-Chloro-2,2-dimethylcyclohexan-1-one CAS No. 90089-61-5

6-Chloro-2,2-dimethylcyclohexan-1-one

Cat. No. B2410997
CAS RN: 90089-61-5
M. Wt: 160.64
InChI Key: YNKHGQCEYPHDPV-UHFFFAOYSA-N
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Description

“6-Chloro-2,2-dimethylcyclohexan-1-one” is a chemical compound with the CAS Number: 90089-61-5 . Its molecular weight is 160.64 .


Molecular Structure Analysis

The IUPAC name for this compound is 6-chloro-2,2-dimethylcyclohexanone . The InChI code is 1S/C8H13ClO/c1-8(2)5-3-4-6(9)7(8)10/h6H,3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

The melting point of “this compound” is 62-63°C . Unfortunately, other physical and chemical properties like boiling point and solubility are not available in the search results.

Scientific Research Applications

Synthesis and Compound Development

  • Synthesis of Antiviral Compounds : 2,6-Dimethyltropone, derived from 2,6-dimethylcyclohexan-1-one, serves as a key material for synthesizing naturally occurring antiviral compounds (Almássy et al., 2002).

  • Potential Anticancer Leads : Chromene derivatives synthesized from dimedone and barbituric acid, related to 6-Chloro-2,2-dimethylcyclohexan-1-one, showed potential as DNA intercalators, suggesting their suitability as leads for new anticancer drugs (Santana et al., 2020).

Biological Applications

  • Biotransformation with Fungal Strains : Bicyclic chloro- and bromo-lactones with dimethylcyclohexane rings underwent biotransformation through hydrolytic dehalogenation by fungal strains, leading to new compounds (Grabarczyk, 2012).

  • Antimicrobial Activity : Hydroxy lactones containing gem-dimethylcyclohexane systems demonstrated inhibitory effects against certain microorganisms, showcasing their antimicrobial potential (Grabarczyk et al., 2015).

Chemical Properties and Reactions

  • Stereo-selective Reactions : Research on 1,2-dimethylcyclohexane highlighted stereo-selective reactions crucial for understanding molecular behavior under certain conditions (Sakurai et al., 1999).

  • Cycloaddition Reactions : The study of chloroprene's cycloaddition reactions, forming cyclobutane- and cyclohexene-derivatives, provides insights into the broader reactivity of related compounds (Billingham et al., 1969).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

6-chloro-2,2-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO/c1-8(2)5-3-4-6(9)7(8)10/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKHGQCEYPHDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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